Fmoc-Dap(Alloc)-OH

Übersicht

Beschreibung

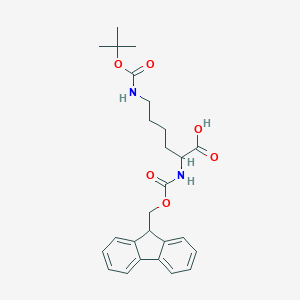

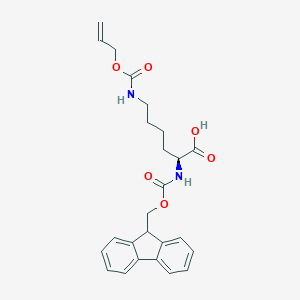

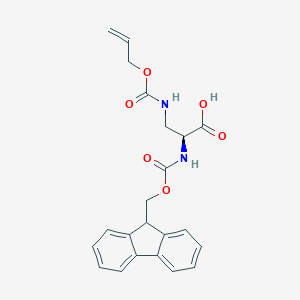

Fmoc-Dap(Alloc)-OH is a chemical compound with the molecular formula C22H22N2O6 . It is also known by other names such as Nα-Fmoc-Nβ-Alloc-L-2,3-diaminopropionic acid, Nβ-Alloc-Nα-Fmoc-L-2,3-diaminopropionic acid, and Nβ-Allyloxycarbonyl-Nα-Fmoc-L-2,3-diaminopropionic acid . It has a molecular weight of 410.42 g/mol .

Synthesis Analysis

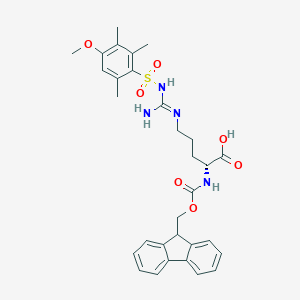

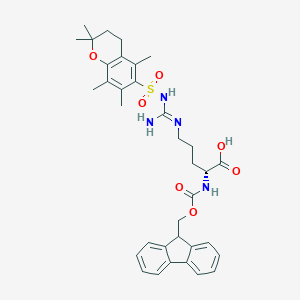

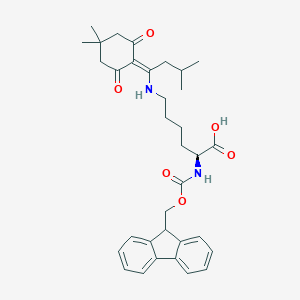

A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids . This synthetic approach required an orthogonally protected Dap 2 building block, thus, commercially available this compound was used .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string C=CCOC(=O)NCC@@HO)NC(=O)OCC1c2ccccc2-c3ccccc13 . The InChI representation is InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 .

Chemical Reactions Analysis

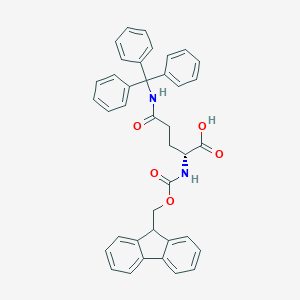

This compound is used in the synthesis of peptides. The Fmoc group is typically removed using a weak base such as piperidine in a process known as Fmoc deprotection . This process is a key step in solid-phase peptide synthesis (SPPS), a common method for peptide synthesis.

Physical And Chemical Properties Analysis

This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.

Wissenschaftliche Forschungsanwendungen

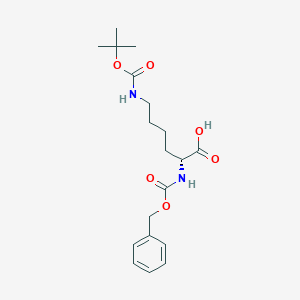

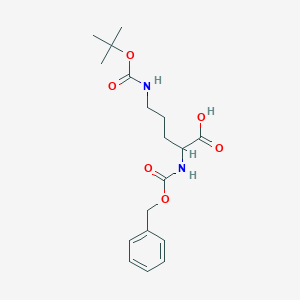

Synthesis of Orthogonally Protected Amino Acids : The synthesis of orthogonally protected Fmoc‐Dap (Boc/Z/Alloc)‐OH from Fmoc‐Asp/Glu is detailed, highlighting its utility in preparing diverse organic molecules (Rao, Tantry, & Babu, 2006).

Intermediate in Synthesis of Protected Methyl Esters : Fmoc-Dap(Alloc)-OH plays a role in the synthesis of protected methyl esters of the non-proteinogenic amino acid l-Dap, important in peptide synthesis (Temperini et al., 2020).

Modular Synthesis of Acyl Diaminopropionic Acid Oligomers : Fmoc-D-Dpr(Alloc)-OH is used in a modular approach for synthesizing diverse organic molecules, demonstrating its flexibility in organic synthesis (Valerio, Bray, & Stewart, 2009).

Solid-Phase Peptide Synthesis (SPPS) Efficiency : In SPPS, Fmoc-Dab(Mtt)-OH, a related compound, showed poor coupling efficiency, highlighting the importance of selecting the right Fmoc-protected amino acids for efficient synthesis (Lam, Wu, & Wong, 2022).

Synthesis of Protected Norcysteines : this compound analogs are used in synthesizing protected norcysteines for peptide chemistry, especially in Fmoc-strategy compatible SPPS (Samant & Rivier, 2007).

Introduction of Fmoc and Alloc Protecting Groups : Fmoc and Alloc protecting groups, including this compound, are crucial in peptide chemistry for orthogonal protection strategies (Khattab et al., 2010).

Deprotection and Peptide Coupling : this compound is involved in efficient deprotection and peptide coupling protocols, crucial for synthesizing unstable amino acids (Zorn et al., 2001).

Synthesis of Protected PNA Monomers : It is used in the synthesis of protected monomers for PNA oligomerization, demonstrating its role in nucleic acid chemistry (St Amant & Hudson, 2012).

Safety and Hazards

When handling Fmoc-Dap(Alloc)-OH, it is recommended to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

Wirkmechanismus

Target of Action

Fmoc-Dap(Alloc)-OH is a modified amino acid that primarily targets the process of self-assembly in biological systems . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it an important component in the fabrication of functional materials .

Mode of Action

The compound interacts with its targets through a variety of forces including hydrophobic interactions from the fluorenyl ring, steric optimization from the linker (the methoxycarbonyl group), and the driving forces induced by the peptide sequences . These unique interactions result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the self-assembly of biomolecules. The compound can influence the formation of π-π interactions both between Fmoc groups and side-chain phenyl rings, thus distinctly promoting the self-assembly . The conversion of peptide sequences can offer an additional approach for controlling the self-assembly of Fmoc-modified short peptides .

Pharmacokinetics

The compound’s inherent hydrophobicity and aromaticity, which contribute to its self-assembly properties, may also influence its pharmacokinetic profile .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to promote the self-assembly of biomolecules. This can lead to the formation of functional materials with potential applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the final pH of the environment is a principal determinant of the mechanical properties of FmocFF gels . Additionally, the presence of certain halogens can exert a strong influence on the self-assembly of Fmoc-F .

Biochemische Analyse

Biochemical Properties

Fmoc-Dap(Alloc)-OH interacts with various enzymes, proteins, and other biomolecules. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . This interaction is crucial in the role of this compound in biochemical reactions .

Cellular Effects

This compound has distinct effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation . The exact mechanisms of transport and distribution are still being researched.

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVGCCAXXFLGIU-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373241 | |

| Record name | Fmoc-Dap(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188970-92-5 | |

| Record name | Fmoc-Dap(Alloc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.